molecular formula C9H15N5O B1489118 (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1870387-17-9

(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B1489118
CAS No.: 1870387-17-9
M. Wt: 209.25 g/mol
InChI Key: SFMWEHFSYOOAFI-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a chemical compound with the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 3-aminopiperidine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific reaction conditions. Common methods include:

  • Condensation reactions: : These reactions typically involve heating the reactants in the presence of a dehydrating agent to form the desired product.

  • Catalytic reactions: : Catalysts such as acid catalysts or metal catalysts can be used to facilitate the reaction and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: : These may include carboxylic acids, aldehydes, or ketones.

  • Reduction products: : Reduced forms of the compound with different functional groups.

  • Substitution products: : Derivatives with new substituents at specific positions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can be compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

  • Linagliptin Dimer Impurity 5

  • (R,Z)-8-(3-Aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

  • Linagliptin Impurity 7

These compounds share structural similarities but may differ in their functional groups, biological activity, and applications.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-3-7(10)5-14/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWEHFSYOOAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 6
(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

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